8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide
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Overview
Description
8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of pyrido[2,3-d]pyrimidin-5-ones and has been studied for its inhibitory effects on certain kinase domains, making it a candidate for therapeutic applications .
Preparation Methods
The synthesis of 8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide involves multiple steps, typically starting with the preparation of the pyrido[2,3-d]pyrimidine coreIndustrial production methods often involve optimizing these steps to increase yield and purity while minimizing reaction times and costs .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Often carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As an inhibitor of specific kinase domains, which are crucial in cell signaling pathways.
Medicine: Potential therapeutic applications in treating chronic inflammatory diseases and certain types of cancer.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily by inhibiting the kinase domain of macrophage colony-stimulating factor-1 receptor (FMS). This inhibition disrupts cell signaling pathways that are crucial for the proliferation and survival of certain cells, thereby exerting anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
Compared to other pyrido[2,3-d]pyrimidin-5-ones, 8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide is unique due to its specific substitution pattern, which enhances its inhibitory activity against FMS. Similar compounds include:
- N-[(5S,6R,9S)-8-[cyclohexyl(oxo)methyl]-5-methoxy-3,6,9-trimethyl-2-oxo-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]cyclopropanecarboxamide .
- Various imidazole-containing compounds that also exhibit significant biological activities .
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H34N6O3 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
8-cyclohexyl-N-methoxy-5-oxo-2-[4-(2-pyrrolidin-1-ylethyl)anilino]pyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C27H34N6O3/c1-36-31-26(35)23-18-33(21-7-3-2-4-8-21)25-22(24(23)34)17-28-27(30-25)29-20-11-9-19(10-12-20)13-16-32-14-5-6-15-32/h9-12,17-18,21H,2-8,13-16H2,1H3,(H,31,35)(H,28,29,30) |
InChI Key |
LYINTIKJROJCGF-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CN(C2=NC(=NC=C2C1=O)NC3=CC=C(C=C3)CCN4CCCC4)C5CCCCC5 |
Origin of Product |
United States |
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